molecular formula C8H18N2O B12862801 (1,2-Diethylpyrazolidin-4-yl)methanol

(1,2-Diethylpyrazolidin-4-yl)methanol

Cat. No.: B12862801
M. Wt: 158.24 g/mol
InChI Key: WTGOQEYZPMAHCI-UHFFFAOYSA-N
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Description

(1,2-Diethylpyrazolidin-4-yl)methanol is an organic compound with a pyrazolidine ring structure. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 1 and 2 of the pyrazolidine ring, and a hydroxymethyl group attached to the carbon at position 4. The molecular formula of this compound is C8H16N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Diethylpyrazolidin-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diethylhydrazine with formaldehyde under acidic conditions, followed by reduction to yield the desired product. The reaction conditions often include a solvent such as methanol and a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1,2-Diethylpyrazolidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (1,2-Diethylpyrazolidin-4-yl)carboxylic acid.

    Reduction: Formation of (1,2-Diethylpyrazolidin-4-yl)methanamine.

    Substitution: Formation of various substituted pyrazolidine derivatives depending on the substituent introduced.

Scientific Research Applications

(1,2-Diethylpyrazolidin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,2-Diethylpyrazolidin-4-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group allows for hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazolidine ring structure provides stability and specificity in binding to these targets .

Comparison with Similar Compounds

Similar Compounds

    (1,2-Diphenylpyrazolidin-4-yl)methanol: Similar structure but with phenyl groups instead of ethyl groups.

    (1,2-Dimethylpyrazolidin-4-yl)methanol: Similar structure but with methyl groups instead of ethyl groups.

    (1,2-Diethylpyrazolidin-4-yl)carboxylic acid: Oxidized form of the compound.

Uniqueness

(1,2-Diethylpyrazolidin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(1,2-diethylpyrazolidin-4-yl)methanol

InChI

InChI=1S/C8H18N2O/c1-3-9-5-8(7-11)6-10(9)4-2/h8,11H,3-7H2,1-2H3

InChI Key

WTGOQEYZPMAHCI-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(CN1CC)CO

Origin of Product

United States

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